molecular formula C14H19N3OS B2879254 3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide CAS No. 1797679-11-8

3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Cat. No.: B2879254
CAS No.: 1797679-11-8
M. Wt: 277.39
InChI Key: DQIHFPMAJHZUFJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C14H19N3OS and its molecular weight is 277.39. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11(2)10-14(18)15-6-8-17-7-5-12(16-17)13-4-3-9-19-13/h3-5,7,9,11H,6,8,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIHFPMAJHZUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's pharmacological properties.

PropertyValue
Molecular FormulaC12H16N4OS
Molecular Weight252.34 g/mol
CAS Number1172454-67-9

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to sulfonamides. The thiophene and pyrazole structures enhance binding affinity to bacterial enzymes, leading to effective inhibition of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its potency and selectivity.

Key Findings from SAR Studies:

  • Thiophene Substitution : Altering substituents on the thiophene ring can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups may increase antimicrobial potency.
  • Pyrazole Ring Modifications : Variations in the pyrazole substituents have been shown to affect binding affinity to target enzymes, impacting overall efficacy.

Case Studies

Several studies have evaluated the biological activity of related compounds with similar structures:

  • Antibacterial Activity : A study demonstrated that a thiophene-pyrazole derivative exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Inhibition of COX Enzymes : Another investigation revealed that certain analogs of this compound effectively inhibited COX enzymes, suggesting potential applications in managing inflammatory conditions .

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